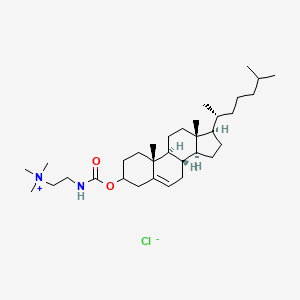

Cholesteryl n-(trimethylammonioethyl)carbamate chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cholesteryl n-(trimethylammonioethyl)carbamate chloride is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is a cationic cholesterol derivative with the molecular formula C₃₃H₅₉ClN₂O₂ and a molecular weight of 551.29 g/mol . This compound is known for its applications in liposome-mediated transfection, making it valuable in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryl n-(trimethylammonioethyl)carbamate chloride typically involves the reaction of cholesteryl chloroformate with n-(trimethylammonioethyl)amine. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified using chromatographic techniques to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Cholesteryl n-(trimethylammonioethyl)carbamate chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cholesteryl derivatives, while reduction can produce reduced forms with altered functional groups .

Applications De Recherche Scientifique

Drug Delivery Systems

1. Liposomal Formulations

Cholesteryl n-(trimethylammonioethyl)carbamate chloride is widely used in the formulation of liposomes for drug delivery. Its cationic nature enhances the interaction with negatively charged biological membranes, facilitating the encapsulation and release of therapeutic agents. Studies have demonstrated that liposomes incorporating this compound exhibit improved stability and loading efficiency compared to conventional formulations. For instance, a study highlighted the use of cationic liposomes for delivering plasmid DNA into human epithelial cells, showing significant transfection efficiency correlated with the charge ratio of liposomes to DNA .

2. Gene Therapy

In gene therapy applications, this compound has been utilized to create effective vectors for nucleic acid delivery. The compound enhances the cellular uptake of genetic material by forming complexes with DNA or RNA, which can subsequently penetrate cell membranes more efficiently. Research has indicated that these lipid-based vectors can significantly improve gene transfer rates in various cell lines, making them promising candidates for therapeutic interventions against genetic disorders .

Immunotherapy

This compound has also been explored as an adjuvant in immunotherapy. Its incorporation into lipid vesicles has been shown to enhance immune responses against viral and bacterial infections. For example, a patent describes its use in a virosome-based adjuvant system aimed at improving vaccine efficacy against various pathogens, including viruses and bacteria . The mechanism involves promoting antigen presentation and stimulating both humoral and cellular immune responses.

Material Science

1. Liquid Crystals

In material science, this compound is investigated for its role in the synthesis of cholesteric liquid crystals. These materials exhibit unique optical properties due to their chiral nature and are utilized in display technologies and sensors. Recent studies have focused on developing new cholesteryl carbamate-based liquid crystals that demonstrate favorable dielectric properties, which can be tailored for specific applications in electronic devices .

2. Biocompatible Materials

The compound's biocompatibility makes it suitable for developing materials for biomedical applications, such as scaffolds for tissue engineering. Research indicates that materials incorporating this lipid can support cell adhesion and proliferation, providing a conducive environment for tissue regeneration .

Comprehensive Data Table

Case Studies

Case Study 1: Gene Delivery Using Cationic Liposomes

A study evaluated the transfection efficiency of cationic liposomes formulated with this compound. The results showed a correlation between the charge ratio of liposomes and their ability to deliver plasmid DNA into human epithelial cells effectively.

Case Study 2: Vaccine Development

Research involving this compound as a component of virosome-based vaccines demonstrated enhanced immunogenicity against viral infections. The study concluded that this compound could significantly improve vaccine formulations by enhancing antigen presentation.

Mécanisme D'action

The mechanism of action of cholesteryl n-(trimethylammonioethyl)carbamate chloride involves its interaction with cellular membranes. The cationic nature of the compound allows it to form complexes with negatively charged molecules, facilitating their transport across cell membranes. This property is particularly useful in liposome-mediated transfection, where the compound helps deliver genetic material into cells by forming stable liposome-DNA complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cholesteryl chloroformate: A precursor in the synthesis of cholesteryl n-(trimethylammonioethyl)carbamate chloride.

Cholesteryl hemisuccinate: Another cholesterol derivative used in similar applications.

Cholesteryl oleate: A cholesterol ester with different functional properties.

Uniqueness

This compound is unique due to its cationic nature, which enhances its ability to form complexes with negatively charged molecules. This property makes it particularly effective in liposome-mediated transfection, setting it apart from other cholesterol derivatives .

Activité Biologique

Cholesteryl n-(trimethylammonioethyl)carbamate chloride, often referred to as TC-Chol, is a cationic lipid that has garnered attention for its potential applications in drug delivery and gene therapy. This article provides an in-depth examination of its biological activity, including mechanisms of action, stability, and case studies highlighting its efficacy.

This compound is characterized by its amphiphilic nature, combining hydrophobic cholesterol moieties with a positively charged trimethylammonioethyl group. This unique structure facilitates the formation of lipoplexes—complexes of lipids and nucleic acids—which are crucial for gene delivery systems.

| Property | Description |

|---|---|

| CAS Number | 188022-80-2 |

| Molecular Weight | 400.67 g/mol |

| Solubility | Soluble in organic solvents |

| Storage Temperature | -20°C |

Mechanisms of Biological Activity

The biological activity of TC-Chol is primarily linked to its ability to form lipoplexes with nucleic acids. The following mechanisms are involved:

- Cell Membrane Interaction : TC-Chol facilitates the fusion of lipoplexes with cell membranes, enabling the uptake of genetic material into cells.

- Endosomal Escape : Once internalized, the lipid components help disrupt endosomal membranes, allowing the release of nucleic acids into the cytoplasm.

- Gene Expression : The successful delivery of genetic material leads to increased expression of target genes, which can be harnessed for therapeutic purposes.

Stability and Formulation

Stability studies indicate that TC-Chol maintains its biological activity under various storage conditions. For instance, lipoplexes formed with TC-Chol have shown resilience against degradation in high serum concentrations, making them suitable for in vivo applications .

Table: Stability Data of TC-Chol Lipoplexes

| Condition | Stability Observations |

|---|---|

| -80°C Storage | Maintains activity over time |

| Serum Resistance | Effective up to 30% serum concentration |

| Freeze-Thaw Cycles | Resistant to multiple cycles |

Case Studies and Research Findings

Several studies have explored the efficacy of TC-Chol in different therapeutic contexts:

- Gene Therapy Applications : Research has demonstrated that TC-Chol-based lipoplexes can effectively deliver plasmid DNA encoding therapeutic proteins in animal models. For example, a study showed significant increases in protein expression levels when using TC-Chol as a delivery vehicle compared to traditional methods .

- Vaccine Development : In vaccine formulations, TC-Chol has been utilized as an adjuvant to enhance immune responses. Its ability to stabilize vaccine components while promoting cellular uptake has been documented in various investigational vaccines .

- Antisense Oligonucleotide Delivery : A study highlighted the use of TC-Chol in delivering antisense oligonucleotides, resulting in effective gene silencing and therapeutic outcomes in cancer models .

Propriétés

IUPAC Name |

2-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O2.ClH/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26?,27+,28-,29+,30+,32+,33-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMOADAXWLIUIK-VDBPPDKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.